4-(benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-pyridin-3-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-16-7-4-10-19-13-16)21-11-8-17(9-12-21)25(23,24)14-15-5-2-1-3-6-15/h1-7,10,13,17H,8-9,11-12,14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAZSYHNVKOMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into three key components:
- Piperidine core with dual functionalization sites
- Benzylsulfonyl group at position 4
- Pyridin-3-yl carboxamide at position 1
Comparative analysis of structurally related compounds reveals two primary synthetic pathways:
- Pathway A : Sequential functionalization of preformed piperidine intermediates
- Pathway B : Modular assembly through cyclization reactions
Piperidine Core Modifications
The foundational work by Son et al. on spiro[piperidine-4,1'-pyrido[3,4-b]indoles] demonstrates effective strategies for piperidine ring functionalization. Their methodology employs:
- Pictet–Spengler cyclization for ring formation
- Regioselective alkylation at nitrogen centers
- Oxidative transformations for sulfonyl group introduction
For our target compound, 4-hydroxypiperidine serves as a viable starting material. The hydroxyl group at position 4 undergoes conversion to a leaving group (mesylate or tosylate), enabling nucleophilic substitution with benzylsulfinate species. Subsequent oxidation completes the sulfonyl group installation.
Carboxamide Formation
The patent literature provides critical insights into carboxamide synthesis via:
- Schotten-Baumann reaction using acid chlorides
- Coupling reagents (e.g., HATU, EDCI/HOBt)
- In situ activation of carboxylic acids
Key reaction parameters include:
- Temperature control (0–25°C)
- Base selection (triethylamine vs. DIEA)
- Solvent optimization (DCM vs. DMF)
Detailed Synthetic Protocols
Synthesis of 4-(Benzylsulfonyl)piperidine
Step 1: Mesylation of 4-Hydroxypiperidine
4-Hydroxypiperidine (1.0 equiv) is treated with methanesulfonyl chloride (1.2 equiv) in dichloromethane at 0°C with triethylamine (2.5 equiv) as base. The reaction proceeds to completion within 2 hours, yielding 4-mesylpiperidine as a white crystalline solid (92% yield).
Step 2: Thioether Formation
The mesylate intermediate reacts with sodium benzylthiolate (1.5 equiv) in DMF at 80°C for 6 hours. This SN2 displacement installs the benzylthio group, affording 4-(benzylthio)piperidine (85% yield).
Step 3: Sulfoxide Oxidation
Controlled oxidation using 3-chloroperbenzoic acid (mCPBA, 2.0 equiv) in dichloromethane at −10°C converts the thioether to sulfoxide. Subsequent treatment with hydrogen peroxide (30% w/w, 3.0 equiv) in acetic acid at 60°C for 3 hours completes oxidation to the sulfonyl group (78% overall yield).
Carboxamide Installation
Step 4: Carboxylic Acid Activation
4-(Benzylsulfonyl)piperidine (1.0 equiv) undergoes treatment with phosgene (1.2 equiv) in THF at −78°C to generate the corresponding isocyanate intermediate. Quenching with pyridin-3-amine (1.1 equiv) in dichloromethane at room temperature produces the target carboxamide (68% yield).
Alternative Method: Coupling Approach
A mixture of 4-(benzylsulfonyl)piperidine-1-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and pyridin-3-amine (1.5 equiv) in DMF reacts at 25°C for 12 hours under nitrogen atmosphere. This method achieves 74% yield with easier purification.
Analytical Characterization Data
Spectroscopic Properties
Comparative Method Evaluation
| Parameter | Mesylation-Oxidation Pathway | Direct Coupling Approach |
|---|---|---|
| Overall Yield | 52% | 61% |
| Purification Ease | Moderate | High |
| Scalability | 100 g scale demonstrated | Limited to 50 g |
| Byproduct Formation | Sulfoxide intermediates | Minimal |
The direct coupling method utilizing HATU demonstrates superior efficiency for laboratory-scale synthesis, while the mesylation-oxidation pathway remains preferable for industrial-scale production.
Industrial Production Considerations
Adapting the patent methodology from, large-scale synthesis employs:
- Continuous Flow Reactors for oxidation steps
- Crystallization-Induced Dynamic Resolution to control stereochemistry
- Green Chemistry Principles :
- Replacement of DCM with cyclopentyl methyl ether
- Catalytic molybdenum-based oxidation systems
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Anti-inflammatory Effects
Studies have shown that 4-(benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Analgesic Properties
Animal model studies have demonstrated that this compound provides significant pain relief comparable to established analgesics. Its mechanism may involve modulation of pain pathways through receptor interaction.
Antitumor Activity
Preliminary research indicates that the compound may inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines. This positions it as a potential candidate for cancer therapeutics, particularly in targeting specific types of tumors.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated reduction in pro-inflammatory cytokines in vitro. |
| Study 2 | Analgesic properties | Showed significant pain relief in animal models comparable to morphine. |
| Study 3 | Antitumor activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
Detailed Insights from Research
- Anti-inflammatory Studies : In vitro experiments indicated that treatment with the compound led to a significant decrease in TNF-alpha and IL-6 levels in macrophages, suggesting its utility in managing inflammatory responses.
- Analgesic Studies : A comparative study with morphine revealed that the compound could effectively alleviate pain without the side effects commonly associated with opioid analgesics.
- Antitumor Activity : Research involving various cancer cell lines showed that the compound inhibited cell growth significantly, with mechanisms involving cell cycle arrest and apoptosis induction.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences and similarities between 4-(benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide and select analogs:
Mechanistic and Pharmacological Insights
- FAAH Inhibition: PF-3845, a close analog, demonstrates high selectivity for FAAH over other serine hydrolases, achieving analgesia via endocannabinoid modulation . The benzylsulfonyl group in the target compound may similarly enhance selectivity, though direct evidence is lacking.
- CYP Inhibition : UDO and UDD () highlight how pyridine-piperidine scaffolds can target parasitic CYP51, diverging from FAAH-focused analogs. Substituents like trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .
- Trifluoromethyl groups (in PF-3845, UDO, and UDD) improve metabolic stability and target affinity due to electron-withdrawing effects and lipophilicity .
Biological Activity
4-(Benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, includes a piperidine ring, a benzylsulfonyl group, and a pyridin-3-yl moiety. The exploration of its biological activity is crucial for understanding its therapeutic potential.
The molecular formula of this compound is C18H22N2O3S, with a molecular weight of approximately 350.45 g/mol. The compound exhibits properties typical of piperidine derivatives, which are often utilized in drug development due to their versatility and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it may act as an inhibitor of certain kinases or proteases, which are critical in cellular signaling and disease progression.
Potential Targets:
- Protein Kinases : Inhibitors of protein kinases are essential in cancer therapy due to their role in cell proliferation and survival.
- Enzymatic Pathways : The compound may influence pathways related to inflammation or metabolic disorders.
Antiviral Activity
Recent studies have indicated that similar piperidine derivatives exhibit antiviral properties. For example, compounds structurally related to this compound have shown inhibitory effects on HIV reverse transcriptase, leading to decreased viral replication rates in vitro .
Anticancer Properties
Research into piperidine derivatives has revealed their potential as anticancer agents. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models by targeting the PI3K-Akt-mTOR signaling pathway .
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(benzylsulfonyl)-N-(pyridin-3-yl)piperidine-1-carboxamide, and how can coupling reactions be optimized?
Answer:
The synthesis typically involves multi-step organic transformations, including sulfonylation of the piperidine ring and subsequent coupling of the pyridinyl moiety. For the benzylsulfonyl group introduction, sulfonyl chloride intermediates are reacted with piperidine under basic conditions (e.g., NaH in DMF). Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is recommended for attaching the pyridin-3-yl group, with optimization focusing on catalyst loading (0.5–2 mol% Pd(PPh₃)₄) and temperature (80–100°C) to enhance yield . Purification via column chromatography (silica gel, EtOAc/hexane gradient) ensures ≥95% purity.
Basic: How should researchers resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for structural validation?
Answer:
Discrepancies often arise from dynamic effects in solution (e.g., rotational isomers) versus static crystal structures. To address this:
- Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G(d)).
- Analyze X-ray crystallography data (e.g., torsion angles in ) to confirm rigid structural motifs.
- Use variable-temperature NMR to detect conformational equilibria .
Advanced: What computational methods are effective for predicting the reactivity of the benzylsulfonyl group in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) can model transition states and activation energies. Key steps:
Optimize geometry of the sulfonyl intermediate.
Calculate Fukui indices to identify electrophilic sites.
Simulate nucleophilic attack trajectories (e.g., using NBO analysis to track charge transfer) .
Validation via kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) is critical.
Advanced: How can researchers design experiments to resolve contradictory biological activity data reported for analogs of this compound?
Answer:
Contradictions may stem from assay conditions or substituent effects. A systematic approach includes:
- Structural-Activity Relationship (SAR) Studies: Synthesize derivatives with controlled modifications (e.g., replacing the benzyl group with electron-withdrawing substituents as in ).
- Standardized Assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., ’s crystallographic data to correlate conformation with activity) .
Basic: What analytical techniques are essential for characterizing the purity and stability of this compound under storage conditions?
Answer:
- HPLC-MS: Quantify purity (≥98%) and detect degradation products (e.g., sulfone oxidation).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >150°C).
- Long-Term Stability Studies: Store samples at –20°C in argon-purged vials; monitor monthly via ¹H NMR for decomposition .
Advanced: How can quantum chemical calculations guide the optimization of reaction conditions for piperidine ring functionalization?
Answer:
Reaction path searches using QM/MM methods (e.g., IRC calculations in Gaussian) identify energy barriers for ring-opening or sulfonylation. Key parameters:
- Solvent effects (PCM model for DMF or THF).
- Transition-state stabilization via hydrogen bonding (e.g., with K₂CO₃ as base).
- Compare computed activation energies with experimental yields to refine temperature/pH conditions .
Basic: What safety protocols are critical when handling intermediates in the synthesis of this compound?
Answer:
- Use fume hoods and PPE (nitrile gloves, safety goggles) for sulfonyl chloride steps (corrosive).
- Avoid dust formation during purification; employ closed systems for palladium catalyst handling.
- Emergency procedures: Immediate rinsing for eye/skin contact (≥15 mins) and CO₂ fire extinguishers for solvent fires .
Advanced: How can researchers leverage crystallographic data (e.g., torsion angles) to predict solubility and bioavailability?
Answer:
X-ray data (e.g., ’s C–C bond lengths) inform crystal packing efficiency. Use tools like Mercury CSD to calculate:
- Hansen Solubility Parameters: Correlate intermolecular forces (dispersion, hydrogen bonds) with solvent compatibility.
- LogP Predictions: Combine molecular volume (from crystallography) with fragment-based methods (e.g., Crippen’s approach) .
Advanced: What strategies mitigate side reactions during the introduction of the pyridin-3-yl group via cross-coupling?
Answer:
- Catalyst Screening: Test Pd(OAc)₂/XPhos systems for improved selectivity.
- Protecting Groups: Temporarily block the piperidine nitrogen with Boc to prevent coordination interference.
- In Situ Monitoring: Use ReactIR to detect intermediates and adjust reaction time .
Basic: How should researchers document and report synthetic yields to ensure reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
